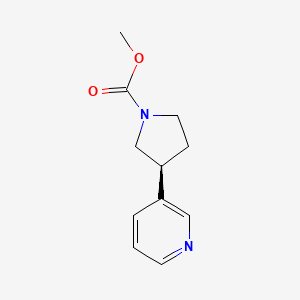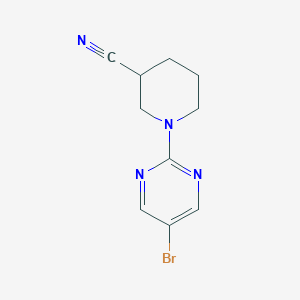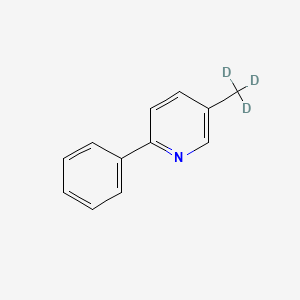
5-(Methyl-d3)-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methyl-d3)-2-phenylpyridine: is a deuterated analog of 2-phenylpyridine, where the methyl group at the 5-position is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methyl-d3)-2-phenylpyridine typically involves the introduction of a trideuteromethyl group into the pyridine ring. One common method involves the reaction of 2-phenylpyridine with a deuterated methylating agent such as trideuteromethyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methyl-d3)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted phenylpyridines.
Applications De Recherche Scientifique
5-(Methyl-d3)-2-phenylpyridine has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the fate of pyridine derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and as a standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of 5-(Methyl-d3)-2-phenylpyridine involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteromethyl group can influence the compound’s metabolic stability and reaction kinetics. This isotopic effect can lead to differences in the compound’s behavior compared to its non-deuterated analogs. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: The non-deuterated analog of 5-(Methyl-d3)-2-phenylpyridine.
Methyl tert-butyl ether: Another compound with a methyl group, used for comparison in terms of reactivity and applications.
1,2,4-(Methyl-D3)-trimethylbenzene: A deuterated aromatic compound used in similar research contexts.
Ricinine-(methyl-d3): A deuterated pyridine derivative with applications in analytical chemistry.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the compound’s stability and alter its reaction kinetics, making it a valuable tool in studies requiring precise tracking and analysis of chemical and biological processes .
Propriétés
Formule moléculaire |
C12H11N |
|---|---|
Poids moléculaire |
172.24 g/mol |
Nom IUPAC |
2-phenyl-5-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |
Clé InChI |
ZYLPQYYLLRBVOK-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


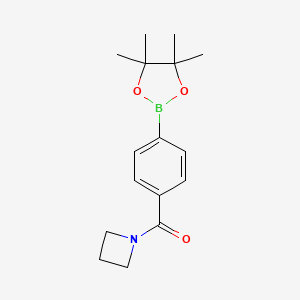
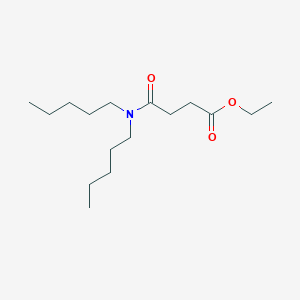
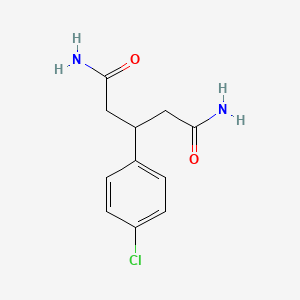
![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
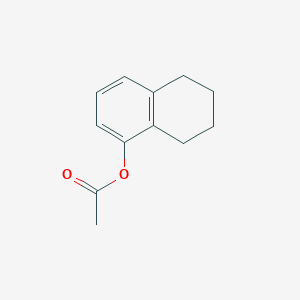
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B13986706.png)
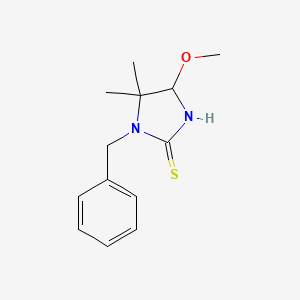

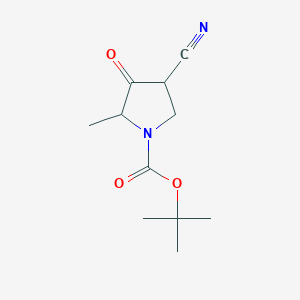
![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)

